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‘ Compound of Interest

Compound Name: 2-Allylaminopyridine

Cat. No.: B009497

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-allylaminopyridine. The information is curatec
development, with a focus on delivering precise data and methodologies.

Chemical and Physical Properties

2-Allylaminopyridine, also known as N-allylpyridin-2-amine, is a substituted pyridine derivative. Its physical and chemical properties are summarizec

Property Value Source

Molecular Formula CsH1oN2 Inferred from structure
Molecular Weight 134.18 g/mol [1]

CAS Number 100377-15-9 [1

Melting Point 54-58 °C (129-136 °F) [2][3]

Boiling Point 204-210 °C (399-410 °F) [2][3]

pKa (Predicted) ~6.7 Based on similar compounds
Solubility Soluble in many organic solvents Inferred from structure

Note on pKa and Solubility: Experimental pKa and specific solubility data for 2-allylaminopyridine are not readily available in public literature. The pi
similar compounds like 2-(ethylamino)pyridine, which has a predicted pKa of 6.71 + 0.10. Given its structure with both a polar aminopyridine head ant
to be soluble in a range of organic solvents.

Chemical Structure and Identification

The structural details of 2-allylaminopyridine are crucial for understanding its reactivity and interactions.

Identifier Value

IUPAC Name N-allylpyridin-2-amine

SMILES C=CCNclcccenl

InChiKey OBYHRJQRYHFSRF-UHFFFAOYSA-N

digraph "2-Allylaminopyridine Structure" {

graph [fontname="Arial", fontsize=12, labelloc="t", label=""];
node [fontname="Arial", fontsize=12, shape=plaintext];

edge [fontname="Arial", fontsize=12];
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// Atom nodes

N1 [label="N"];

C2 [label="C"1;

C3 [label="C"1;

C4 [label="C"1;

C5 [label="C"1;

C6 [label="C"1;

N _amino [label="N"1;

C allyll [label="C"];
C allyl2 [label="C"];
C allyl3 [label="C"];
H amino [label="H"1;

// Positioning
{rank=same; C2; C6;}
{rank=same; C3; C5;}
{rank=same; C4;}
{rank=same; N1;}

// Pyridine ring bonds
N1 -- C2 [dir=none]l;
C2 -- C3 [dir=nonel;
C3 -- C4 [dir=none];
C4 -- C5 [dir=none];
C5 -- C6 [dir=none];
C6 -- N1 [dir=none]l;

// Amino group
C2 -- N_amino [dir=none];
N_amino -- H amino [dir=none];

// Allyl group

N amino -- C allyll [dir=none]l;

C allyll -- C allyl2 [dir=nonel;

C allyl2 -- C allyl3 [style=double, dir=none];

// Implicit hydrogens (for clarity on carbons)
node [shape=none, label=""];

H3 [pos="1.5,0.866!"1;

H4 [pos="1.5,-0.866!"1;

H5 [pos="0,-1.732!"];

H6 [pos="-1.5,-0.866!"1;
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// Manual positioning for better layout
N1 [pos="0,1!"];

C2 [pos="-0.866,0.5!"1;

C3 [pos="-0.866,-0.5!"1;

C4 [pos="0,-1!"1;

C5 [pos="0.866,-0.5!"1;

C6 [pos="0.866,0.5!"1;

N amino [pos="-1.8,1.2!"];
H amino [pos="-1.7,1.8!"1];
C allyll [pos="-2.8,0.8!"];
C allyl2 [pos="-3.8,1.2!"];
C allyl3 [pos="-4.8,0.8!"1;

// Invisible edges for positioning// C3 -- H3 [style=invis];// C4 -- H4 [style=invis];// C5 -- H5 [style=invi

}

Caption: Chemical structure of 2-Allylaminopyridine.

Spectroscopic Data (Predicted)

Specific experimental spectra for 2-allylaminopyridine are not widely published. The following are predicted key characteristics based on its structur

compounds.

'H NMR Spectroscopy

Protons Predicted Chemical Shift (5, ppm) Multiplicity
Pyridine H (position 6) 8.0-8.2 dd

Pyridine H (position 4) 7.3-75 ddd

Pyridine H (position 3) 6.6-6.8 d

Pyridine H (position 5) 6.4-6.6 t

Allyl CH 5.8-6.0 m

Allyl CHz (terminal) 5.1-53 m

N-CH: 3.8-4.0 t

NH 4.5-55 brs

2C NMR Spectroscopy
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Carbon Predicted Chemical Shift (3, ppm)
Pyridine C (position 2) 158-160

Pyridine C (position 6) 147-149

Pyridine C (position 4) 137-139

Allyl CH 134-136

Allyl CHz (terminal) 115-117

Pyridine C (position 3) 112-114

Pyridine C (position 5) 108-110

N-CH: 45-47

Infrared (IR) Spectroscopy

Functional Group Expected Wavenumber (cm™?)
N-H Stretch 3200-3400
C-H Stretch (aromatic) 3000-3100
C-H Stretch (aliphatic) 2850-3000
C=C Stretch (alkene) 1640-1680
C=N, C=C Stretch (pyridine ring) 1450-1600
N-H Bend 1550-1650

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M*) at m/z = 134. Key fragmentation patterns would likely involve t
thereof, and cleavage of the pyridine ring.

Reactivity and Synthetic Pathways

The reactivity of 2-allylaminopyridine is characterized by the functionalities present: the pyridine ring, the secondary amine, and the allyl group.
« Pyridine Ring: The 2-amino group is an activating group, directing electrophilic substitution to the 3 and 5 positions.

+ Amine Nitrogen: The lone pair on the exocyclic nitrogen makes it nucleophilic and basic. It can be further alkylated or acylated.

« Allyl Group: The double bond can undergo addition reactions, and the allylic protons can be involved in various transformations.

Synthesis of 2-Allylaminopyridine

A common method for the synthesis of 2-allylaminopyridine is the N-alkylation of 2-aminopyridine with an allyl halide (e.g., allyl bromide) in the pres
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Reactants

2-Aminopyridine
Allyl Bromide
N-Alkylation 2-Allylaminopyridine
Base (e.g., K2COs) N-Alkylation
Solvent (e.g., DMF)

Click to download full resolution via product page

N-Alkylation

N-Alkylation

Caption: Synthesis of 2-Allylaminopyridine via N-alkylation.

Experimental Protocol: N-Alkylation of 2-Aminopyridine

Objective: To synthesize 2-allylaminopyridine from 2-aminopyridine and allyl bromide.
Materials:

e 2-Aminopyridine

o Allyl bromide

o Potassium carbonate (K=COs), anhydrous

« N,N-Dimethylformamide (DMF), anhydrous

» Diethyl ether

« Saturated aqueous sodium bicarbonate (NaHCO3) solution

o Brine (saturated aqueous NaCl solution)

* Anhydrous magnesium sulfate (MgSOa4) or sodium sulfate (Na2SOa4)

» Round-bottom flask

« Magnetic stirrer and stir bar

» Reflux condenser

o Separatory funnel

 Rotary evaporator

Procedure:

« To a solution of 2-aminopyridine (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
« Stir the mixture at room temperature for 15 minutes.

« Add allyl bromide (1.2 eq) dropwise to the suspension.
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» Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

« After completion, cool the reaction mixture to room temperature and pour it into water.

« Extract the aqueous layer with diethyl ether (3 x 50 mL).

« Combine the organic layers and wash with saturated aqueous NaHCOs solution, followed by brine.

» Dry the organic layer over anhydrous MgSOa4 or Na2SOzu, filter, and concentrate under reduced pressure using a rotary evaporator.

« Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to affc

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate

' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenChChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and 3 uast

researchers to drive progress in science and industry. Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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